

SL-0101-1 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SL 0101-1

Cat. No.: B7826142

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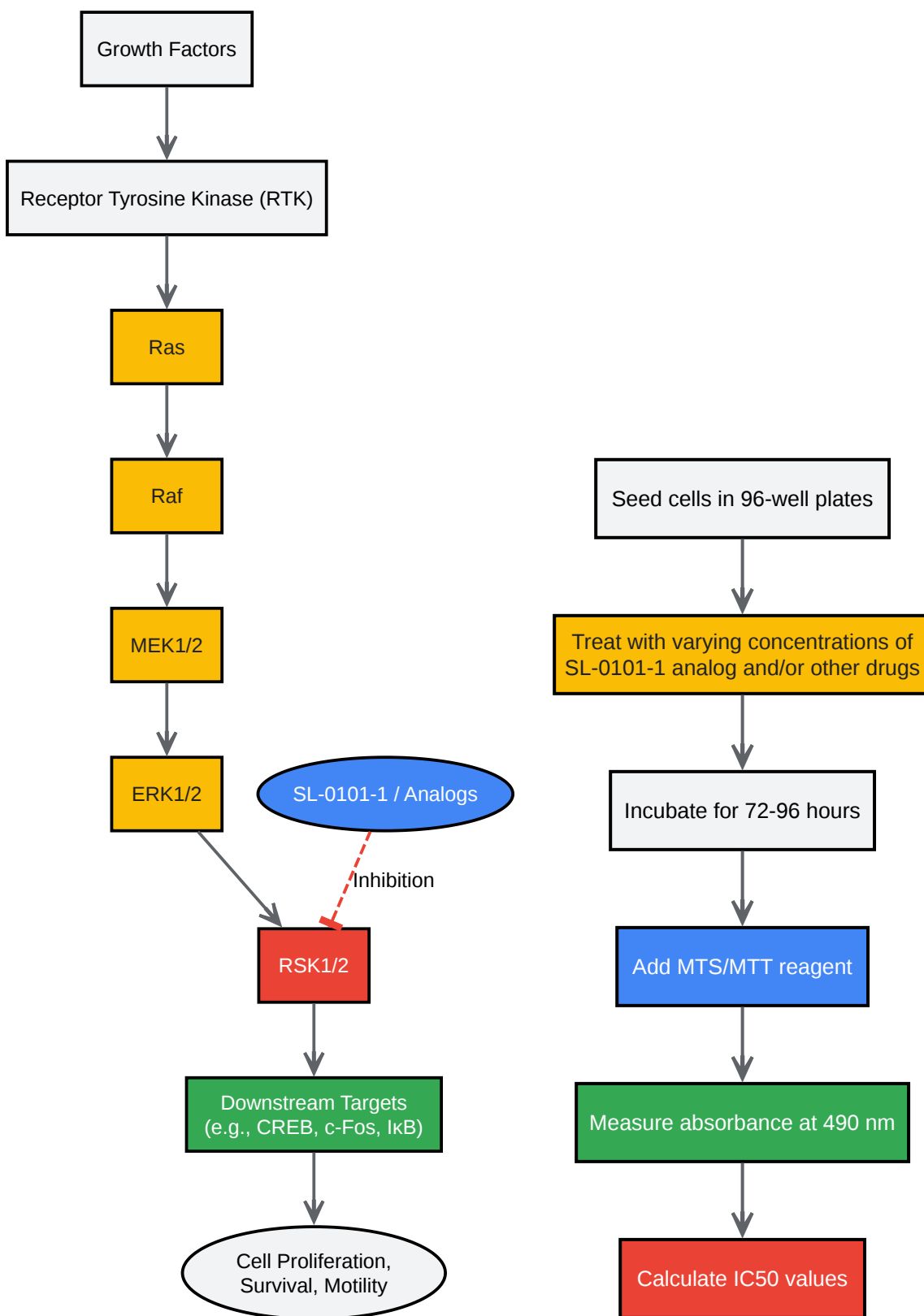
For Researchers, Scientists, and Drug Development Professionals

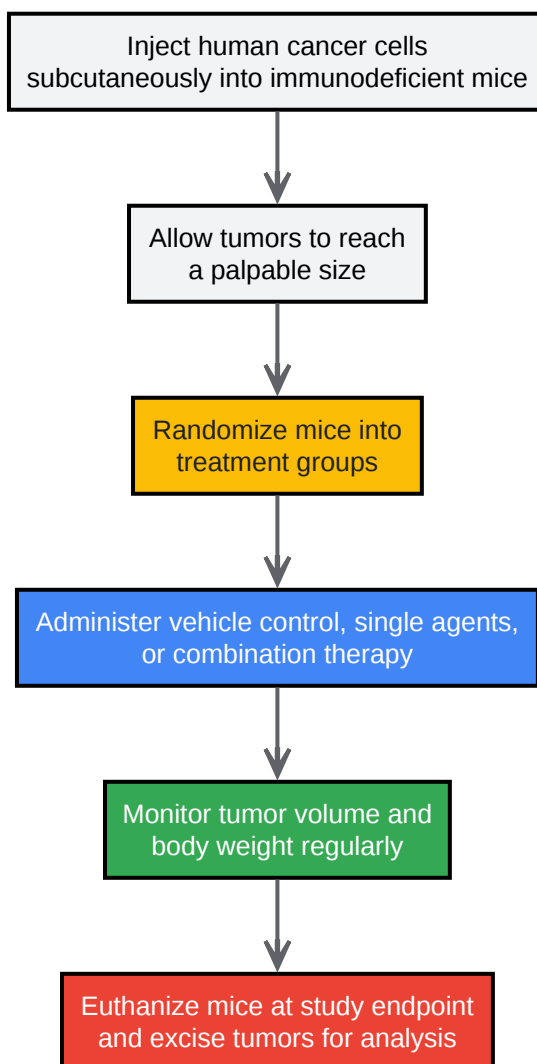
Introduction

SL-0101-1 is a selective, cell-permeable inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1] RSK proteins are key downstream effectors of the Ras-MEK-ERK signaling pathway and are implicated in the regulation of cell proliferation, survival, and motility. Their overexpression and activation have been linked to various cancers, making them an attractive target for therapeutic intervention. This guide provides a comparative analysis of the performance of SL-0101-1 and its analogs, both as single agents and in the context of combination therapies, supported by available preclinical data. Due to the limited availability of direct combination studies involving SL-0101-1, this guide also incorporates data from other RSK inhibitors to provide a broader perspective on the potential of this drug class in combination regimens.

Mechanism of Action: The RSK Signaling Pathway

SL-0101-1 and its analogs exert their effects by inhibiting the N-terminal kinase domain of RSK1 and RSK2. This inhibition is competitive with ATP and highly specific, with minimal effects on other closely related kinases. The Ras-MEK-ERK-RSK signaling cascade plays a crucial role in transmitting signals from cell surface receptors to the nucleus, ultimately influencing gene expression and cellular processes vital for cancer progression.





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References

- 1. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
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